molecular formula C23H19ClO6 B11042525 methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11042525
M. Wt: 426.8 g/mol
InChI Key: OIMVMGRDEPWTSI-UHFFFAOYSA-N
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Description

Methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a furo[3,2-c]pyran core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,2-c]pyran core through a cyclization reaction. This is followed by the introduction of the 4-chlorobenzyl group via an etherification reaction. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with a furo[3,2-c]pyran core have shown potential as antimicrobial and anticancer agents. Research into this compound could lead to the development of new drugs with improved efficacy and safety profiles.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. It could be investigated for its ability to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism by which methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{3-[(3-chlorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6-tetrahydro-2H-indazole-3-carboxylate
  • Methyl 3-{2-[(4-bromobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Uniqueness

Compared to similar compounds, methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate may offer unique advantages in terms of its biological activity and chemical reactivity. Its specific substituents and structural features could confer distinct properties that make it more effective or versatile in certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C23H19ClO6

Molecular Weight

426.8 g/mol

IUPAC Name

methyl 3-[2-[(4-chlorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C23H19ClO6/c1-13-11-18-20(22(25)29-13)19(21(30-18)23(26)27-2)16-5-3-4-6-17(16)28-12-14-7-9-15(24)10-8-14/h3-11,19,21H,12H2,1-2H3

InChI Key

OIMVMGRDEPWTSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl)C(=O)O1

Origin of Product

United States

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